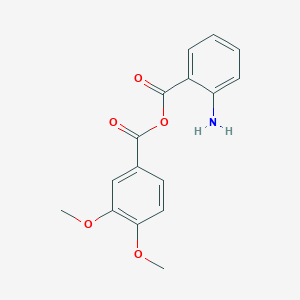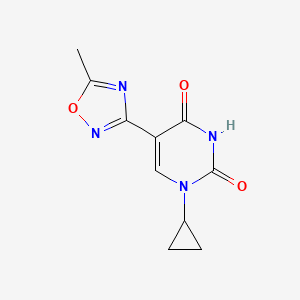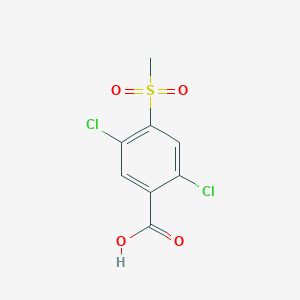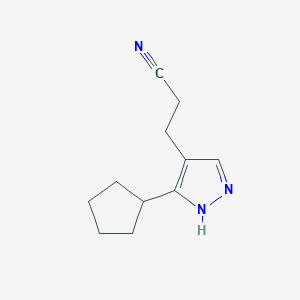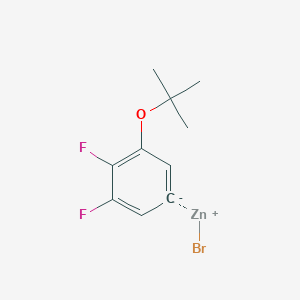
(3-t-Butoxy-4,5-difluorophenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-tert-butoxy-4,5-difluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (3-tert-butoxy-4,5-difluorophenyl)zinc bromide typically involves the reaction of 3-tert-butoxy-4,5-difluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-tert-butoxy-4,5-difluorophenyl bromide+Zn→(3-tert-butoxy-4,5-difluorophenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of (3-tert-butoxy-4,5-difluorophenyl)zinc bromide may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-tert-butoxy-4,5-difluorophenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkyl halides, aryl halides, and other electrophiles.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound and facilitate the reaction.
Major Products Formed
The major products formed from reactions involving (3-tert-butoxy-4,5-difluorophenyl)zinc bromide depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl or diaryl compounds.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, (3-tert-butoxy-4,5-difluorophenyl)zinc bromide is used as a reagent for the formation of complex organic molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
While direct applications in biology and medicine are limited, the compounds synthesized using (3-tert-butoxy-4,5-difluorophenyl)zinc bromide can have significant biological and medicinal properties. For example, biaryl compounds synthesized using this reagent may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, (3-tert-butoxy-4,5-difluorophenyl)zinc bromide is used in the production of advanced materials, including polymers and specialty chemicals. Its role in facilitating efficient and selective chemical transformations makes it a valuable tool in industrial chemistry.
Mécanisme D'action
The mechanism by which (3-tert-butoxy-4,5-difluorophenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and reagents used. The key molecular targets and pathways involved include:
Formation of Carbon-Carbon Bonds: The organozinc intermediate can react with electrophiles to form new carbon-carbon bonds.
Catalytic Cycle: In coupling reactions, the organozinc compound participates in a catalytic cycle involving palladium or nickel catalysts, facilitating the transfer of the organic group to the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-tert-butoxy-4,5-difluorophenyl)magnesium bromide: Another organometallic compound with similar reactivity but different metal center.
(3-tert-butoxy-4,5-difluorophenyl)lithium: A lithium-based reagent with higher reactivity but lower stability compared to the zinc counterpart.
Uniqueness
(3-tert-butoxy-4,5-difluorophenyl)zinc bromide is unique due to its balanced reactivity and stability. Unlike lithium-based reagents, it offers greater control over reaction conditions and product selectivity. Compared to magnesium-based reagents, it provides a more versatile platform for various synthetic applications.
Propriétés
Formule moléculaire |
C10H11BrF2OZn |
|---|---|
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
bromozinc(1+);1,2-difluoro-3-[(2-methylpropan-2-yl)oxy]benzene-5-ide |
InChI |
InChI=1S/C10H11F2O.BrH.Zn/c1-10(2,3)13-8-6-4-5-7(11)9(8)12;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
NVXDMJFJAXWWDS-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC1=C(C(=C[C-]=C1)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,5-difluorophenyl)methylidene]-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14884782.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14884789.png)
![2-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14884792.png)
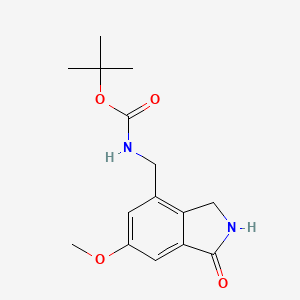
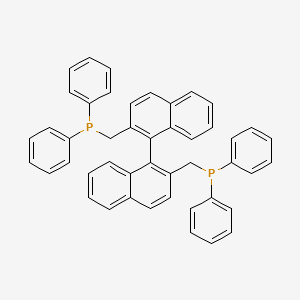
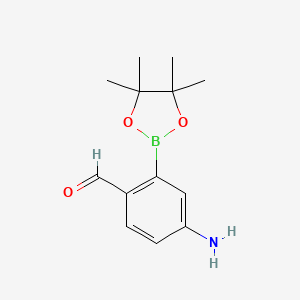
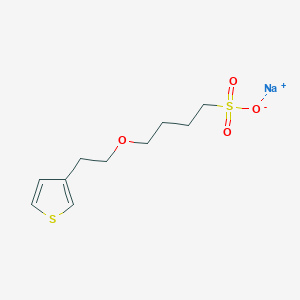
![Rel-tert-butyl (3aR,7aR)-7a-(trifluoromethyl)octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B14884831.png)
![2-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)propan-1-ol](/img/structure/B14884835.png)
